molecular formula C8H7BrN2 B1278532 5-(bromomethyl)-1H-indazole CAS No. 496842-04-7

5-(bromomethyl)-1H-indazole

Cat. No. B1278532
M. Wt: 211.06 g/mol
InChI Key: ZTVQCRFGLVAFEC-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1H-indazole is a chemical compound that is part of the indazole family, which are heterocyclic aromatic organic compounds. Indazoles are characterized by a fused pyrrole and benzene ring which is substituted at the N-1 position with a bromomethyl group in this case. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide involves the preparation from 5-bromoindazole-3-carboxylic acid methylester, followed by N1-arylation with 4-chloro-2-cyanopyridine and conversion to diethylamide . Similarly, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester is synthesized from p-bromoaniline . These methods often involve multiple steps, including bromination, arylations, and amide formation.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be determined using techniques such as X-ray crystallography. For example, the crystal structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione has been determined, revealing monoclinic space group dimensions and the presence of two molecules in a unit cell . The structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide has also been elucidated, showing two symmetry-independent molecules in the asymmetric unit .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. The brominated compounds, such as those mentioned, are particularly reactive and can be used in further synthetic transformations. For example, the 2-bromomethyl analogue of oxazoles is useful in the C-alkylation of stabilized carbanions . The reactivity of these brominated compounds makes them versatile intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be studied using spectroscopic methods and computational chemistry. For instance, the FT-IR investigation and computational study of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole provide insights into the vibrational frequencies and molecular stability through HOMO and LUMO analysis . The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols have been investigated, revealing high yields and potential antibacterial activity .

Scientific Research Applications

Chemical Synthesis and Derivatives Formation

5-(Bromomethyl)-1H-indazole plays a crucial role in the synthesis of various chemical compounds. For instance, it is used in the regioselective protection and subsequent amine coupling reactions of indazoles. This process involves creating a mixture of protected indazoles, which can then react with a range of amines to produce novel derivatives (Slade et al., 2009). Additionally, it is essential in the synthesis of palladium(II) complexes, where it reacts with various compounds to form new complex structures with potential catalytic properties (Hurtado et al., 2010).

Cross-Coupling Reactions

In the context of cross-coupling reactions, 5-(bromomethyl)-1H-indazole is significant. For example, it is used in sequential Sonogashira and Suzuki cross-coupling reactions with indoles and indazoles, leading to the production of a wide range of functionalized indoles and indazoles. These compounds are potential 5-HT receptor ligands (Witulski et al., 2005).

Materials Science Applications

In materials science, 5-(bromomethyl)-1H-indazole has been investigated for its role in the passivation of high-voltage positive electrodes. It has been shown to create a protective film on electrodes, leading to improved cycling performance in full cells (Kang et al., 2014).

Catalysis

5-(Bromomethyl)-1H-indazole is used in catalytic processes as well. It is involved in the development of efficient and scalable chemical approaches for synthesizing trisubstituted 1H-indazoles, which have shown potential as potent inhibitors in various biological pathways (Lin et al., 2008).

Biological and Medicinal Research

In the field of biology and medicine, 5-(bromomethyl)-1H-indazole serves as a precursor or intermediate for the synthesis of various biologically active compounds. For example, it is used in the synthesis of pyridin-4-yl-3,5-disubstituted indazoles, which have been evaluated for their Akt kinase activity (Gogireddy et al., 2014).

Safety And Hazards

Bromomethyl compounds can be hazardous. They are often toxic if ingested, can cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The future directions of research into a compound depend on its potential applications. For example, bromomethyl compounds are often used in the synthesis of other compounds, so research might focus on developing new synthetic methods or finding new applications for these compounds .

properties

IUPAC Name

5-(bromomethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVQCRFGLVAFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445371
Record name 5-(bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(bromomethyl)-1H-indazole

CAS RN

496842-04-7
Record name 5-(bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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